molecular formula C26H21N3O7 B3044096 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide CAS No. 7408-41-5

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide

Cat. No.: B3044096
CAS No.: 7408-41-5
M. Wt: 487.5 g/mol
InChI Key: JRYQCEUTVAAQHC-SSGKUCQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide is a ribose-derived compound . It is a derivative of β-D-ribofuranose 1-acetate 2,3,5-tribenzoate .


Synthesis Analysis

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, a similar compound, has been reported. It was synthesized using D-ribose as the starting material through methylation, benzoylation, and acetylization . The effects of the ratio of reactants, reaction time, and reaction temperature on the yield of the product were studied in detail .


Molecular Structure Analysis

The molecular formula of this compound is C26H21N3O7 . The exact mass is 487.13795002 g/mol . The structure includes a ribofuranosyl ring substituted with benzoyl groups at the 2, 3, and 5 positions, and an azide group at the 1 position .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose can be further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 487.5 g/mol . It has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has 11 rotatable bonds .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated that 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide can be utilized in synthesizing compounds with significant antitumor activities. For instance, its reaction with hydrogen selenide leads to compounds cytotoxic toward cancer cells in culture and effective against Lewis lung carcinoma in mice (Srivastava & Robins, 1983). Similarly, the synthesis of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin) involves this compound, showing cytotoxicity towards B16 murine melanoma cells (Franchetti et al., 1990).

Antiviral Applications

The compound has been utilized in synthesizing derivatives with antiviral properties. For example, its cycloaddition with ethyl malonamate produces compounds showing significant activity against herpes and measles viruses (Revankar et al., 1981).

Nucleoside Synthesis

A key application is in the synthesis of various nucleosides, which are essential components of genetic material. For instance, it has been used in the synthesis of 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin, which are significant in medicinal chemistry (Revankar et al., 1981).

Organometallic Reactions

It also plays a role in organometallic chemistry, as seen in studies where 2,3,5-tri-O-benzoyl-β-d-ribofuranosyl bromide reacts with NaCo(dmgH)2py, leading to isomeric dimethylglyoxime adducts (Slade & Branchaud, 1996).

Other Applications

The compound is involved in various other syntheses, such as the formation of glycosyl iodides and their coupling with silylated bases (Točík et al., 1980), and in the preparation of nucleosides with potential antibacterial properties (Abdelal et al., 1992).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of novel ribonucleosides , which suggests that it may interact with RNA or RNA-related processes in the cell.

Mode of Action

It is known that azides can react with alkynes to form 1,2,3-triazoles , a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used in the synthesis of nucleosides, suggesting that the azide group in the compound could potentially interact with alkynes in the cell to form triazoles.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-azido-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7/c27-29-28-23-22(36-26(32)19-14-8-3-9-15-19)21(35-25(31)18-12-6-2-7-13-18)20(34-23)16-33-24(30)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQCEUTVAAQHC-SSGKUCQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 2
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.